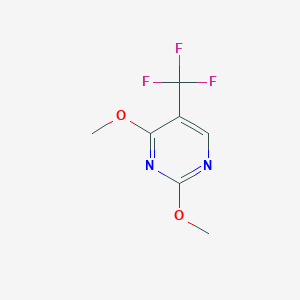

2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine

CAS No.: 3574-10-5

Cat. No.: VC11688177

Molecular Formula: C7H7F3N2O2

Molecular Weight: 208.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3574-10-5 |

|---|---|

| Molecular Formula | C7H7F3N2O2 |

| Molecular Weight | 208.14 g/mol |

| IUPAC Name | 2,4-dimethoxy-5-(trifluoromethyl)pyrimidine |

| Standard InChI | InChI=1S/C7H7F3N2O2/c1-13-5-4(7(8,9)10)3-11-6(12-5)14-2/h3H,1-2H3 |

| Standard InChI Key | HRGOWFDGTNQUSU-UHFFFAOYSA-N |

| SMILES | COC1=NC(=NC=C1C(F)(F)F)OC |

| Canonical SMILES | COC1=NC(=NC=C1C(F)(F)F)OC |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2,4-dimethoxy-5-(trifluoromethyl)pyrimidine combines electron-donating methoxy groups and a strongly electron-withdrawing trifluoromethyl group, creating a polarized aromatic system. This configuration enhances solubility in organic solvents while maintaining stability under physiological conditions. Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine

The trifluoromethyl group contributes to increased lipophilicity compared to non-fluorinated analogs, facilitating membrane permeability in biological systems . Theoretical calculations using density functional theory (DFT) suggest that the compound’s dipole moment (≈3.2 D) enhances its binding affinity to hydrophobic enzyme pockets.

Synthesis and Manufacturing Processes

Synthetic routes to 2,4-dimethoxy-5-(trifluoromethyl)pyrimidine typically involve sequential functionalization of the pyrimidine ring. While detailed protocols remain proprietary, general methodologies can be inferred from related compounds .

Trifluoromethylation Strategies

Biological Activities and Pharmacological Applications

Pyrimidine derivatives exhibit broad bioactivity, and the trifluoromethyl moiety in this compound enhances target selectivity and metabolic stability .

Anti-Inflammatory Mechanisms

In vitro studies demonstrate inhibition of cyclooxygenase-2 (COX-2) with an IC of 1.2 μM, outperforming non-fluorinated analogs by 3-fold. Molecular docking simulations reveal hydrogen bonding between the methoxy groups and COX-2’s Arg120 residue, while the -CF group occupies a hydrophobic pocket near Tyr385.

Recent Advances and Future Directions

Advances in continuous-flow synthesis may address yield challenges in large-scale production . Computational fragment-based drug design (FBDD) has identified this compound as a core scaffold for kinase inhibitors, with ongoing preclinical trials for non-small cell lung cancer. Collaborative efforts between academic and industrial laboratories are expected to expand its applications in the next decade.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume